BDP FL maleimide
CAS No.: 773859-49-7
Cat. No.: VC0520646
Molecular Formula: C20H21BF2N4O3
Molecular Weight: 414.22
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 773859-49-7 |
---|---|
Molecular Formula | C20H21BF2N4O3 |
Molecular Weight | 414.22 |
IUPAC Name | 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide |
Standard InChI | InChI=1S/C20H21BF2N4O3/c1-13-11-14(2)26-17(13)12-16-4-3-15(27(16)21(26,22)23)5-6-18(28)24-9-10-25-19(29)7-8-20(25)30/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,24,28) |
Standard InChI Key | OEMKXDGSMCHMJQ-UHFFFAOYSA-N |
SMILES | [B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCN4C(=O)C=CC4=O)C)C)(F)F |
Appearance | Solid powder |
Chemical Structure and Properties
BDP FL maleimide belongs to the borondipyrromethene (BODIPY) dye family, distinguished by its high photostability and excellent fluorescent properties. The compound contains a maleimide group that selectively reacts with free thiol groups via Michael addition to form stable carbon-sulfur bonds .
Chemical Identification
Property | Value |
---|---|
CAS Number | 773859-49-7 |
IUPAC Name | 3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.0 3,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)- N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide |
Other Names | BDP FL maleimide, F01-0013, BP-22550 |
Molecular Weight | 414.2 g/mol |
Molecular Formula | C₂₀H₂₁BF₂N₄O₃ |
InChI | InChI=1S/C20H21BF2N4O3/c1-13-11-14(2)26-17(13)12-16-4-3-15(27(16)21(26,22)23)5-6-18(28)24-9-10-25-19(29)7-8-20(25)30/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,24,28) |
Physical Properties
BDP FL maleimide appears as an orange solid with good solubility in organic solvents such as DMF, DMSO, and dichloromethane, but limited solubility in water . This solubility profile is advantageous for preparing stock solutions in organic solvents before dilution into aqueous buffers for biological applications.
Spectral Characteristics
BDP FL maleimide exhibits exceptional spectral properties that make it particularly valuable for fluorescence applications. Its absorption and emission spectra are similar to those of fluorescein (FAM), allowing it to be used with standard fluorescein-compatible instrumentation .
Spectral Properties
Property | Value |
---|---|
Excitation/Absorption Maximum | 503 nm |
Emission Maximum | 509 nm |
Extinction Coefficient | 92,000 M⁻¹cm⁻¹ |
Fluorescence Quantum Yield | 0.97 |
CF 260 | 0.015 |
CF 280 | 0.027 |
The high quantum yield of 0.97 indicates exceptional efficiency in converting absorbed photons to fluorescence emission, contributing to the compound's excellent brightness in imaging applications . Combined with its high extinction coefficient, this property makes BDP FL maleimide particularly sensitive for detection purposes.
Photostability Advantages
Applications in Research
Protein Labeling
The primary application of BDP FL maleimide is in protein labeling, where it selectively reacts with thiol groups in cysteine residues . This reaction forms a stable thioether bond, allowing specific and durable labeling of proteins for various analytical and imaging techniques .
The maleimide group in BDP FL maleimide reacts specifically with thiols via Michael addition, making it highly selective for cysteine residues in proteins . This selectivity is valuable for site-specific labeling strategies in protein research.
Fluorescence Microscopy Applications
BDP FL maleimide is described as "ideal for fluorescent microscopy and many other applications" . Its spectral characteristics, particularly its emission maximum at 509 nm, place it in the green region of the visible spectrum, making it compatible with standard FITC/GFP filter sets commonly found in fluorescence microscopes .
The high photostability of BDP FL maleimide makes it particularly valuable for applications such as:
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Long-term live-cell imaging
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High-resolution confocal microscopy
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Single-molecule tracking studies
Biomedical Research Applications
Recent studies have employed BDP FL maleimide in various biomedical research contexts. For example, it has been used in the preparation of fluorescently tagged PE-BDP FL for tracking drug delivery systems, particularly in research on convection-enhanced delivery of auristatin-conjugated layer-by-layer nanoparticles for glioblastoma treatment .
Advantages over Similar Compounds
Comparative Advantages
Feature | BDP FL Maleimide | Fluorescein-Based Dyes |
---|---|---|
Photostability | Very high | Moderate to low |
Charge | Neutral | Typically negative |
Molecular Weight | Lower (414.2 g/mol) | Often higher |
Quantum Yield | Very high (0.97) | Variable (0.6-0.9) |
pH Sensitivity | Low | High |
BDP FL maleimide offers several advantages over fluorescein and its derivatives:
-
Low molecular weight, reducing potential interference with protein function
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Compatibility with existing fluorescein instrumentation, allowing easy adoption
Comparison with Other BODIPY Derivatives
Within the BODIPY family, various derivatives exist with different spectral properties. BDP FL represents one specific spectral variant, with others including:
Each variant offers similar advantages in terms of photostability and quantum yield but with different excitation and emission spectra, providing researchers with options across the visible spectrum .
Condition | Recommendation |
---|---|
Storage Temperature | -20°C |
Storage Duration | 24 months after receipt |
Transportation | Room temperature for up to 3 weeks |
Light Protection | Avoid prolonged exposure to light |
Moisture Protection | Keep desiccated |
Proper storage is essential to maintain the reactivity and fluorescent properties of BDP FL maleimide . The compound should be stored at -20°C in the dark to preserve its maleimide reactivity and fluorescent properties.
Chemical Mechanism and Reactivity
Reaction with Thiols
The maleimide group in BDP FL maleimide undergoes Michael addition with thiol groups, forming a stable thioether bond . This reaction typically proceeds rapidly at physiological pH (7.0-7.5) and is highly specific for thiols.
The reaction can be represented as:
Protein-SH + Maleimide → Protein-S-Maleimide
This selectivity for thiols makes maleimides particularly valuable for protein labeling, as cysteine residues are relatively rare in proteins compared to other amino acids, allowing for more controlled labeling strategies .
Factors Affecting Reactivity
Several factors influence the reactivity of BDP FL maleimide with thiols:
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pH: Optimal reaction occurs at pH 7.0-7.5
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Accessibility of thiol groups in the target protein
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Competition with hydrolysis of the maleimide group in aqueous conditions
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Presence of other nucleophiles that might react with the maleimide group
Research Findings and Applications
Applications in Protein Research
BDP FL maleimide has been utilized in various studies of protein dynamics and interactions. For example, it has been employed in single-molecule analysis of the SecYEG translocon, a protein complex involved in membrane protein translocation .
Additionally, research has used BDP FL maleimide in studying alpha-synuclein from patient Lewy bodies, contributing to understanding pathological activities in neurodegenerative diseases .
Applications in Advanced Imaging
The exceptional photostability of BDP FL maleimide makes it particularly valuable for advanced imaging techniques that require prolonged exposure to excitation light. These applications include:
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Super-resolution microscopy
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Single-molecule tracking
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Fluorescence recovery after photobleaching (FRAP)
Role in Fluorescent Dye Development
Research into maleimide dyes, including BDP FL maleimide, has contributed to understanding structure-function relationships in fluorescent molecules . Studies have examined how substituent effects influence optical properties, helping to guide the synthesis of fluorophores with specific spectral characteristics.
This work has broader implications for developing organic fluorophores for applications in forensics, genetic analysis, DNA sequencing, and biotechnology .
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